REACTION_CXSMILES
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[CH2:1]([C:3]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([C:11]([NH2:13])=[O:12])[NH:5][N:4]=1)[CH3:2].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:33]([O:35][CH2:36][CH2:37]O)[CH3:34].N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O.Cl>O1CCCC1>[CH2:33]([O:35][CH2:36][CH2:37][N:5]1[C:6]([C:11]([NH2:13])=[O:12])=[C:7]([N+:8]([O-:10])=[O:9])[C:3]([CH2:1][CH3:2])=[N:4]1)[CH3:34]
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
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C(C)C1=NNC(=C1[N+](=O)[O-])C(=O)N
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Name
|
|
Quantity
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25.6 g
|
Type
|
reactant
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Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
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120 mL
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Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
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C(C)OCCO
|
Name
|
|
Quantity
|
22.5 g
|
Type
|
reactant
|
Smiles
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N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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90 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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40 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The resulting mixture was cooled
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Type
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CUSTOM
|
Details
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in a 0° C.
|
Type
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TEMPERATURE
|
Details
|
with cooling for an additional hour
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Type
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STIRRING
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Details
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stirred for one additional hour
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Type
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TEMPERATURE
|
Details
|
The mixture was again cooled to 0° C.
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Type
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TEMPERATURE
|
Details
|
heated to 40° C. for one hour
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Duration
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1 h
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Type
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CONCENTRATION
|
Details
|
The mixture was partially concentrated
|
Type
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EXTRACTION
|
Details
|
extracted between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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ADDITION
|
Details
|
The resulting viscous oil was treated with 2-propanol
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Type
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CONCENTRATION
|
Details
|
this mixture was then concentrated
|
Type
|
ADDITION
|
Details
|
The resulting material was treated with 2-propanol
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were filtered
|
Type
|
WASH
|
Details
|
rinsed with cold 2-propanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OCCN1N=C(C(=C1C(=O)N)[N+](=O)[O-])CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |